molecular formula C17H22Cl3N3O B12633400 C17H22Cl3N3O

C17H22Cl3N3O

Cat. No.: B12633400
M. Wt: 390.7 g/mol
InChI Key: GIKPHSLPPYRSRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the molecular formula C17H22Cl3N3O is known as Metconazole. It is a triazole fungicide used extensively in agriculture to protect crops from fungal diseases. Metconazole is particularly effective against a wide range of fungal pathogens, making it a valuable tool in modern farming practices .

Preparation Methods

Synthetic Routes and Reaction Conditions

Metconazole is synthesized through a multi-step process involving the reaction of various chemical intermediates. The synthesis typically begins with the preparation of 5-(4-chlorophenyl)methyl-2,2-dimethyl-1-(1H-1,2,4-triazol-1-yl)methylcyclopentanol. This intermediate is then subjected to further chemical reactions to produce the final product, Metconazole .

Industrial Production Methods

In industrial settings, Metconazole is produced using large-scale chemical reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. The process involves the use of solvents and catalysts to facilitate the chemical reactions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Metconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metconazole can produce various oxidized derivatives, while reduction can yield different reduced forms .

Scientific Research Applications

Metconazole has a wide range of scientific research applications, including:

Mechanism of Action

Metconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, Metconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism targets specific molecular pathways involved in fungal growth and reproduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metconazole is unique due to its high efficacy against a broad spectrum of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of fungal enzymes, making it a valuable tool in both agriculture and scientific research .

Properties

Molecular Formula

C17H22Cl3N3O

Molecular Weight

390.7 g/mol

IUPAC Name

N-[[5-(2,5-dichlorophenyl)furan-2-yl]methyl]-2-piperazin-1-ylethanamine;hydrochloride

InChI

InChI=1S/C17H21Cl2N3O.ClH/c18-13-1-3-16(19)15(11-13)17-4-2-14(23-17)12-21-7-10-22-8-5-20-6-9-22;/h1-4,11,20-21H,5-10,12H2;1H

InChI Key

GIKPHSLPPYRSRQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.